

# Safety Profile of ASTX295 in Clinical Studies: A Comparative Guide

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## Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical safety profile of ASTX295, a novel Murine Double Minute 2 (MDM2) antagonist, with other investigational MDM2 inhibitors. The information is based on publicly available clinical trial data and is intended to assist researchers and drug development professionals in their evaluation of this class of therapeutic agents.

## Introduction to MDM2 Antagonists

MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressing functions. MDM2 antagonists are designed to block the MDM2-p53 interaction, thereby reactivating p53 and inducing cancer cell apoptosis.[1][2] While this mechanism holds significant therapeutic promise, a common challenge for this class of drugs has been on-target toxicities, particularly hematological side effects like thrombocytopenia and neutropenia.[3]

ASTX295 is a next-generation, potent MDM2 antagonist designed with a shorter half-life to mitigate bone marrow toxicity.[3][4] This guide will delve into the clinical safety data of ASTX295 and compare it with other MDM2 inhibitors in clinical development.

## Comparative Safety Profile of MDM2 Inhibitors

The following table summarizes the treatment-related adverse events (TRAEs) observed in Phase 1 clinical trials of ASTX295 and other selected MDM2 inhibitors.

Drug Name (Trial ID)	Most Common Treatment- Related Adverse Events (Any Grade)	Grade ≥3 Treatment- Related Adverse Events	Dose-Limiting Toxicities (DLTs)	Key Safety Notes
ASTX295 (ASTX295- 01/NCT0397538 7)	400 mg QD: Nausea (76.2%), Diarrhea (76.2%), Vomiting (33.3%) 660 mg BIW: Nausea (71.4%), Diarrhea (47.6%), Vomiting (33.3%) [5]	400 mg QD: GI AEs (14.3%)[5] 660 mg BIW: GI AEs (9.5%)[5] No Grade ≥4 GI AEs reported. One subject had Grade 2 thrombocytopeni a.[5]	Nausea, Vomiting, Diarrhea, Fatigue[5][6]	Designed for a short half-life to minimize thrombocytopeni a.[4][7] Avoided significant thrombocytopeni a and neutropenia.[6] Gastrointestinal AEs were dose- limiting rather than myelosuppressio n.[6]
Milademetan (DS-3032b) (U101/NCT0187 7382)	Nausea (80%), Decreased appetite (61.1%), Platelet count decreased (61.1%), Fatigue (50%), Anemia (50%), White blood cell count decreased (50%) [2][8]	Thrombocytopeni a (10%)[2] Significant GI toxicity (≥ Grade 3 in 50% of patients in a combination study)[9]	Gastrointestinal toxicity[9]	Thrombocytopeni a and nausea are common class effects.[2] Intermittent dosing helps mitigate thrombocytopeni a.[2]
Brigimadlin (BI 907828) (NCT03449381)	Nausea (67.9%), Fatigue (53.6%) [10]	Neutropenia (25.4%), Thrombocytopeni a (23.9%),	Not specified in the provided results.	Hematologic adverse events were managed with treatment or

		Decreased white blood cell count (11.3%), Anemia (11.3%)[4]		dose modification/interruption.[4]
Siremadlin (HDM201) (NCT02143635)	Myelosuppression-related events	Grade 3/4 TRAEs were more common in hematologic malignancies (71%) vs. solid tumors (45%), primarily myelosuppression.[11][12]	Not specified in the provided results.	Manageable safety profile.[13]
Navtemadlin (KRT-232) (KRT-232-109/NCT04485260)	Nausea, Diarrhea, Thrombocytopenia, Constipation, Vomiting, Asthenia, Anemia, Fatigue[3]	Thrombocytopenia (29%), Anemia (18%), Nausea (7%), Diarrhea (4%), Vomiting (4%), Asthenia (4%)[3]	Not specified in the provided results.	Gastrointestinal toxicities were mostly Grade 1-2 and occurred early in treatment.[3]

## Experimental Protocols

The safety and tolerability of ASTX295 were evaluated in the ASTX295-01 (NCT03975387) study, a Phase 1/2 open-label, multicenter trial in patients with advanced solid tumors with wild-type TP53.[14]

### Study Design:

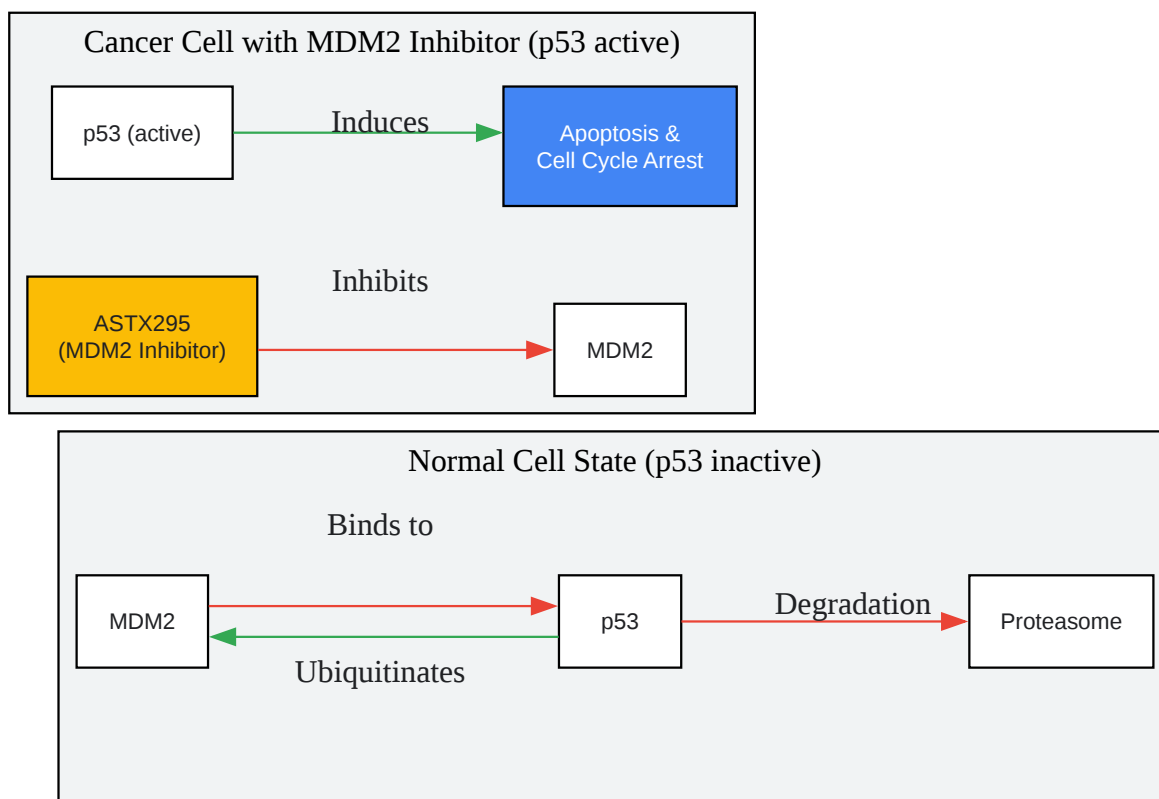
- Phase 1: Dose escalation and expansion.[14]
- Participants: Patients with advanced solid tumors with wild-type TP53, ECOG performance status of 0-2, and adequate organ and bone marrow function.[14]

- Intervention: Oral administration of ASTX295 starting at 15 mg daily, with dose escalation in subsequent cohorts exploring various dosing regimens (once daily and twice weekly) and the effect of food.[4][5]
- Safety Assessments: Monitoring of adverse events (AEs) graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were assessed to determine the recommended Phase 2 dose (RP2D).[5]
- Pharmacokinetics and Pharmacodynamics: Plasma concentrations of ASTX295 and modulation of the p53 pathway were assessed.[6]

The recommended Phase 2 dosing regimens were determined to be 660 mg twice weekly and 400 mg once daily, with the 660 mg twice-weekly regimen selected as the RP2D due to a better gastrointestinal safety profile.[1]

## Signaling Pathway and Experimental Workflow

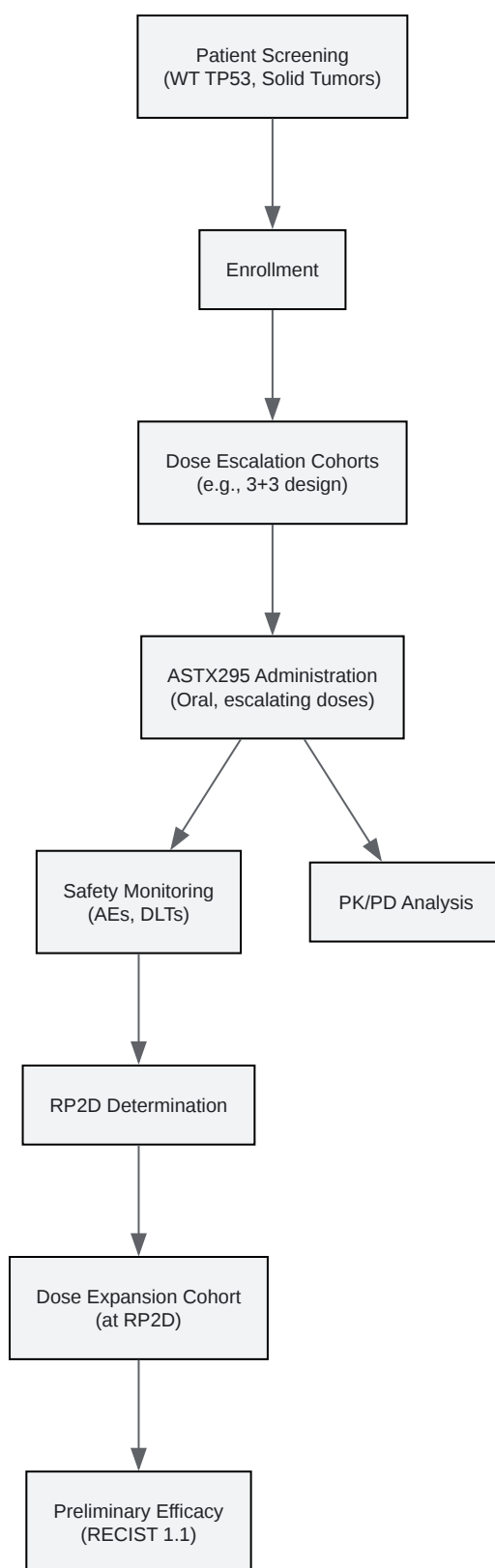
The core mechanism of action for ASTX295 and its comparators involves the inhibition of the MDM2-p53 interaction. The following diagram illustrates this signaling pathway.



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Caption: MDM2-p53 signaling pathway and the mechanism of action of ASTX295.

The experimental workflow for a typical Phase 1 dose-escalation study, such as the ASTX295-01 trial, is depicted below.



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